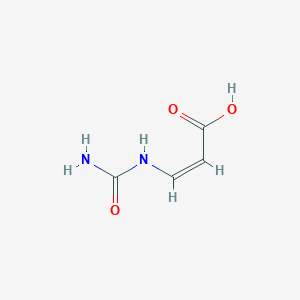
Ureidoacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ureidoacrylic acid is the (Z)-3-ureido derivative of acrylic acid. It derives from an acrylic acid. It is a conjugate acid of a ureidoacrylate.
Wissenschaftliche Forschungsanwendungen
1. Lithium-Ion Battery Technology
Ureidoacrylic acid derivatives have been employed in the development of lithium-ion battery technology. For instance, a ureido-pyrimidinone-functionalized poly(acrylic acid) was developed as a high-performance polymer binder for Si anodes in lithium-ion batteries. This polymer demonstrated potential for improving the electrochemical performance of Si anodes, showing a high capacity and efficiency even after numerous charge/discharge cycles (Nam et al., 2020).
2. Pyrimidine Degradation and Biochemistry
In the field of biochemistry, ureidoacrylic acid has been identified as a product of the novel Rut pathway in Escherichia coli. This pathway involves the cleavage of the uracil ring, resulting in ureidoacrylate, and plays a crucial role in the organism's nitrogen metabolism (Kim et al., 2010).
3. Soil Remediation
Polyacrylate polymers, related to ureidoacrylic acid, have been used for soil remediation, particularly in copper-contaminated soils. Their application has been shown to enhance plant growth and improve soil quality, thus indicating their potential in environmental remediation efforts (Varennes & Queda, 2005).
4. Hydrogel Nanocomposite Development
The development of hydrogel nanocomposites using acrylic acid and other components has been explored. Such nanocomposites have potential applications in various fields due to their unique physical properties, such as high absorption capacity and structural integrity (Shahzamani et al., 2020).
5. Controlled-Release Fertilizers
Acrylic latexes, a derivative of acrylic acid, have been used in creating controlled-release fertilizers. The modification of these latexes can effectively delay the release of nutrients, such as urea, which is crucial for sustainable agricultural practices (Shen et al., 2017).
Eigenschaften
Molekularformel |
C4H6N2O3 |
|---|---|
Molekulargewicht |
130.1 g/mol |
IUPAC-Name |
(Z)-3-(carbamoylamino)prop-2-enoic acid |
InChI |
InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/b2-1- |
InChI-Schlüssel |
JDSSVQWHYUVDDF-UPHRSURJSA-N |
Isomerische SMILES |
C(=C\NC(=O)N)\C(=O)O |
SMILES |
C(=CNC(=O)N)C(=O)O |
Kanonische SMILES |
C(=CNC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2-Methoxyphenyl)-1-piperidinyl]-(5-methyl-1-phenyl-4-pyrazolyl)methanone](/img/structure/B1225842.png)

![6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1225844.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1225845.png)
![3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide](/img/structure/B1225846.png)

![2-[4-[4-(Difluoromethoxy)phenyl]-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid ethyl ester](/img/structure/B1225848.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B1225849.png)
![4-[[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]benzoic acid methyl ester](/img/structure/B1225851.png)
![N-[(2-ethyl-1-piperidinyl)-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1225859.png)
![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)
![2-[5-[(E)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225862.png)
